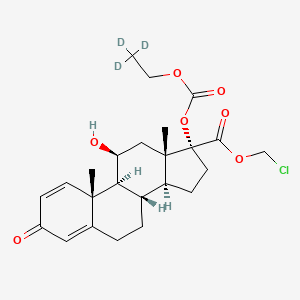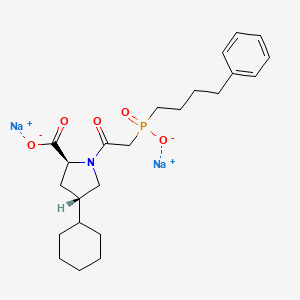
Loteprednol Etabonate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loteprednol Etabonate-d3 is a deuterated form of Loteprednol Etabonate, a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation. The deuterated form, this compound, is designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Loteprednol Etabonate-d3 involves several key steps:
N-arylation Reaction: The starting compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate then reacts with an oxirane analogue in methanol under alkaline conditions.
Esterification Reaction: The resulting compound undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity while minimizing the use of toxic reagents .
化学反応の分析
Types of Reactions
Loteprednol Etabonate-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
科学的研究の応用
Loteprednol Etabonate-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its anti-inflammatory properties and its effects on cellular pathways.
Medicine: Used in the development of ophthalmic solutions for treating inflammatory eye conditions.
Industry: Employed in the formulation of advanced drug delivery systems, such as nanoparticle-based drug delivery
作用機序
Loteprednol Etabonate-d3 exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and mediators. This results in reduced inflammation and immune response. The compound is designed to be a “soft drug,” meaning it is active locally at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
類似化合物との比較
Similar Compounds
Prednisolone Acetate: Another corticosteroid used for similar ophthalmic conditions.
Dexamethasone: A potent corticosteroid with broader applications.
Fluorometholone: Used in ophthalmic solutions for inflammatory conditions.
Uniqueness
Loteprednol Etabonate-d3 is unique due to its deuterated structure, which enhances its pharmacokinetic properties. It has a high therapeutic index and is rapidly deactivated after exerting its effects, reducing the risk of systemic side effects compared to other corticosteroids .
特性
分子式 |
C₂₄H₂₈D₃ClO₇ |
|---|---|
分子量 |
469.97 |
同義語 |
(11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester; CDDD-5604-d3; HGP-1-d3; P-5604-d3; Alrex-d3; Lotemax-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)
![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)
![[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B1150595.png)
